Quantifiable Distortion in Solid-State Geometry Relative to Idealized Trigonal Bipyramidal
Tetraphenylantimony acetate exhibits a quantifiable structural distortion from an ideal trigonal bipyramidal geometry, driven by a secondary Sb···O interaction with the acetate group's non-bonded oxygen. This distortion is not observed to the same degree in related tetraphenylantimony(V) compounds lacking this specific chelating interaction [1].
| Evidence Dimension | C-Sb-C equatorial angle distortion |
|---|---|
| Target Compound Data | One equatorial C-Sb-C angle expands to 152.6°, while the other two are compressed to approximately 102.5°. |
| Comparator Or Baseline | Idealized trigonal bipyramidal geometry (baseline): three C-Sb-C equatorial angles of 120°. |
| Quantified Difference | Increase of +32.6° for one angle; decrease of -17.5° for the other two angles. |
| Conditions | X-ray crystallography of Ph4SbOAc crystals in the solid state (space group P21/c). |
Why This Matters
This unique, quantifiable distortion confirms the presence of an intramolecular contact that can influence the compound's reactivity and selectivity as a phenylating agent.
- [1] Bone, S. P., & Sowerby, D. B. (1989). The crystal structures of tetraphenylantimony acetate and its. Phosphorus, Sulfur, and Silicon and the Related Elements, 41(1-2), 23-29. View Source
